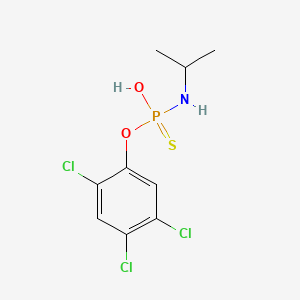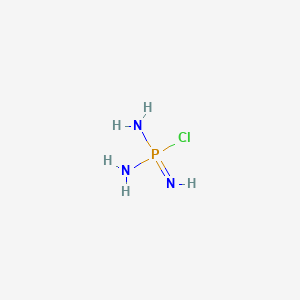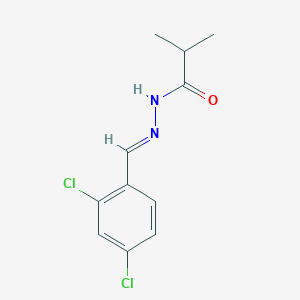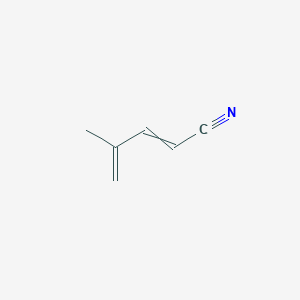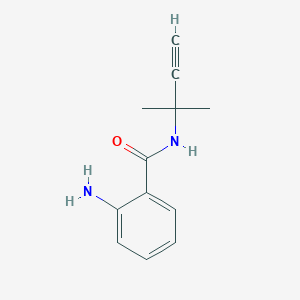
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide is a compound that belongs to the class of benzamides It is characterized by the presence of an amino group attached to a benzamide structure, with a 2-methylbut-3-yn-2-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide typically involves the formal condensation of the carboxy group of a substituted benzoic acid with the amino group of 2-methylbut-3-yn-2-amine . The reaction conditions often require the use of a base or a Lewis acid catalyst to promote the condensation reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and benzamide groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides.
Aplicaciones Científicas De Investigación
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide involves its interaction with specific molecular targets. The amino and benzamide groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbut-3-yn-2-amine: A related compound with similar structural features.
N-(2-methylbut-3-yn-2-yl)aniline: Another compound with a similar substituent pattern.
2-methylbut-3-yn-2-yl acetate: A structurally related compound with an acetate group.
Uniqueness
2-Amino-N-(2-methylbut-3-yn-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzamide structure, combined with the 2-methylbut-3-yn-2-yl substituent, makes it a versatile compound for various applications.
Propiedades
Número CAS |
33238-73-2 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-amino-N-(2-methylbut-3-yn-2-yl)benzamide |
InChI |
InChI=1S/C12H14N2O/c1-4-12(2,3)14-11(15)9-7-5-6-8-10(9)13/h1,5-8H,13H2,2-3H3,(H,14,15) |
Clave InChI |
LIUWNWQMAFXXIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C#C)NC(=O)C1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





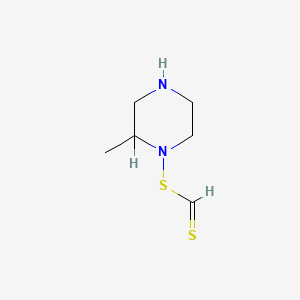
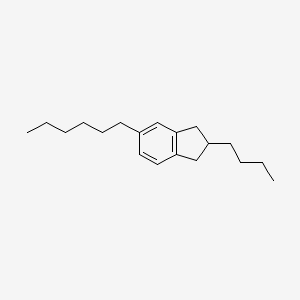

![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

